Cas no 2680797-93-5 (benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate)

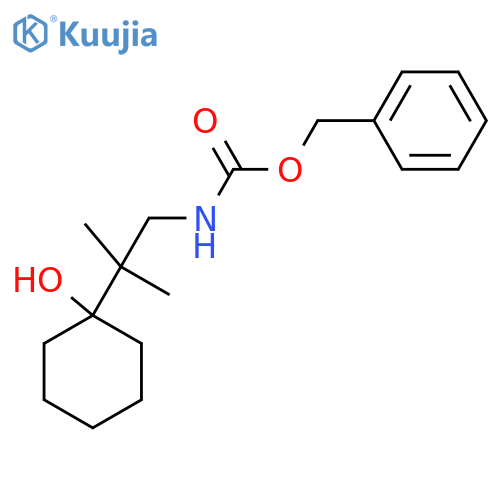

2680797-93-5 structure

商品名:benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate

benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680797-93-5

- benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate

- EN300-28291386

- benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate

-

- インチ: 1S/C18H27NO3/c1-17(2,18(21)11-7-4-8-12-18)14-19-16(20)22-13-15-9-5-3-6-10-15/h3,5-6,9-10,21H,4,7-8,11-14H2,1-2H3,(H,19,20)

- InChIKey: UNVDZVHCTWJREI-UHFFFAOYSA-N

- ほほえんだ: OC1(CCCCC1)C(C)(C)CNC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 305.19909372g/mol

- どういたいしつりょう: 305.19909372g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28291386-1.0g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28291386-2.5g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28291386-10.0g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28291386-5g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28291386-0.25g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28291386-5.0g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28291386-0.05g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28291386-0.5g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28291386-0.1g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28291386-10g |

benzyl N-[2-(1-hydroxycyclohexyl)-2-methylpropyl]carbamate |

2680797-93-5 | 10g |

$5221.0 | 2023-09-08 |

benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

2680797-93-5 (benzyl N-2-(1-hydroxycyclohexyl)-2-methylpropylcarbamate) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量